molecular formula C21H22N2O B11038354 1-(4-Benzhydrylpiperazino)-2-butyn-1-one

1-(4-Benzhydrylpiperazino)-2-butyn-1-one

Katalognummer: B11038354
Molekulargewicht: 318.4 g/mol
InChI-Schlüssel: RTOHIKMFSYJIFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Benzhydrylpiperazino)-2-butyn-1-one is a chemical compound of interest in medicinal chemistry research, particularly in the exploration of novel multi-target therapeutic agents. Its structure incorporates a benzhydrylpiperazine moiety, a scaffold prominently featured in certain antihistamines and recognized for its potential in anti-inflammatory drug development . The piperazine ring is a common pharmacophore in bioactive molecules, known to contribute to improved pharmacokinetic properties and target binding . The unique integration of the 2-butyn-1-one linker in its structure may influence its electronic properties and molecular interactions with biological targets. Recent scientific investigations into benzhydrylpiperazine derivatives have highlighted their promise as dual inhibitors of key enzymes in the arachidonic acid pathway, specifically cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) . Such dual activity is a growing focus for developing safer and more efficacious anti-inflammatory agents with potential analgesic and anti-cancer properties . Consequently, this compound serves as a valuable synthetic intermediate or reference standard for researchers working in these fields. It is intended for in vitro biological screening, structure-activity relationship (SAR) studies, and as a building block for more complex molecular entities. This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Eigenschaften

Molekularformel

C21H22N2O

Molekulargewicht

318.4 g/mol

IUPAC-Name

1-(4-benzhydrylpiperazin-1-yl)but-2-yn-1-one

InChI

InChI=1S/C21H22N2O/c1-2-9-20(24)22-14-16-23(17-15-22)21(18-10-5-3-6-11-18)19-12-7-4-8-13-19/h3-8,10-13,21H,14-17H2,1H3

InChI-Schlüssel

RTOHIKMFSYJIFZ-UHFFFAOYSA-N

Kanonische SMILES

CC#CC(=O)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Alkylation of Piperazine with Benzhydryl Halides

Piperazine reacts with benzhydryl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds in polar aprotic solvents (e.g., dimethylformamide or acetonitrile) at 60–80°C for 12–24 hours.

Reaction Conditions Table

ParameterOptimal ValueImpact on Yield
SolventAcetonitrile85–90%
Temperature70°CMaximizes rate
BaseK₂CO₃Prevents hydrolysis
Molar Ratio (Piperazine:Benzhydryl bromide)1:1.2Minimizes di-alkylation

This step often requires excess piperazine to suppress di-alkylation, though purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the mono-alkylated product.

Alternative Routes via Reductive Amination

Benzhydryl ketone can undergo reductive amination with piperazine using sodium cyanoborohydride in methanol. While less common, this method avoids halogenated reagents but yields lower (60–70%) due to competing imine formation.

ParameterValueYield
SolventDCM78%
Temperature0°C → RT82%
Equivalents (Acyl chloride)1.588%

Side products include bis-acylated derivatives, minimized by using stoichiometric acyl chloride.

Coupling via Propargyl Bromide Oxidation

An alternative approach involves reacting 4-benzhydrylpiperazine with propargyl bromide, followed by oxidation of the resulting propargyl amine to the ketone. Oxidizing agents such as pyridinium chlorochromate (PCC) in dichloromethane achieve this transformation, though yields are moderate (50–60%).

Purification and Characterization

Chromatographic Techniques

Crude product is purified via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane). High-performance liquid chromatography (HPLC) with C18 columns resolves residual impurities, achieving >98% purity.

Spectroscopic Validation

  • ¹H NMR : Peaks at δ 7.2–7.4 (m, 10H, benzhydryl), δ 3.8 (s, 4H, piperazine), δ 2.6 (t, 2H, CH₂C≡C), δ 2.1 (s, 3H, COCH₃).

  • IR : Strong absorption at 1675 cm⁻¹ (C=O stretch), 2100 cm⁻¹ (C≡C stretch).

Scale-Up and Industrial Feasibility

Kilogram-scale synthesis employs continuous flow reactors for the acylation step, reducing reaction time from 12 hours to 30 minutes. Environmental factors are mitigated by solvent recovery systems and catalytic recycling.

Comparative Cost Analysis

MethodCost per kg (USD)Environmental Impact
Batch Acylation12,000High (waste solvent)
Flow Chemistry8,500Moderate

Challenges and Mitigation Strategies

Di-Alkylation During Piperazine Functionalization

Excess piperazine and controlled stoichiometry reduce di-substitution. Alternatively, protecting groups (e.g., Boc) on the secondary nitrogen enable selective mono-alkylation, though deprotection adds steps.

Stability of 2-Butynoyl Chloride

The acyl chloride is moisture-sensitive; rigorous drying of solvents and reagents under molecular sieves prevents hydrolysis.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Benzhydrylpiperazino)-2-butyn-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the butynone moiety to alkanes or alkenes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst for reduction reactions.

    Nucleophiles: Such as alkyl halides or aryl halides for substitution reactions.

Major Products Formed

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alkanes, alkenes.

    Substitution Products: Various substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(4-Benzhydrylpiperazino)-2-butyn-1-one exhibit significant anticancer properties. For example, derivatives containing piperazine moieties have shown the ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
A study evaluated the efficacy of a related compound in inhibiting the growth of HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. The results indicated an IC50 value of approximately 15 µM for HeLa cells, suggesting potent anticancer activity.

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15Apoptosis induction
MCF-7 (Breast)20Cell cycle arrest

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Similar compounds have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the benzhydryl group may enhance the lipophilicity of the molecule, improving its membrane permeability.

Research Findings:
In vitro studies have shown that derivatives of this compound can inhibit bacterial growth, indicating a promising avenue for developing new antimicrobial agents.

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic transformations. Common strategies include:

  • Formation of the Piperazine Ring : This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
  • Alkyne Introduction : The alkyne moiety can be introduced via Sonogashira coupling or similar cross-coupling techniques.
  • Functionalization : Further modifications may enhance biological activity or selectivity towards specific targets.

Wirkmechanismus

Der Wirkungsmechanismus von 1-(4-Benzhydrylpiperazino)-2-butyn-1-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Benzhydrylgruppe und der Piperazinring spielen eine entscheidende Rolle bei der Bindung an diese Zielstrukturen, was zur Modulation biologischer Pfade führt. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Analysis

The table below compares key structural attributes, substituents, and reported activities of 1-(4-Benzhydrylpiperazino)-2-butyn-1-one with related piperazine derivatives:

Compound Name Molecular Formula Key Substituents Biological Target/Activity References
This compound C₂₁H₂₂N₂O 4-Benzhydryl (diphenylmethyl), 2-butyn-1-one Not explicitly reported; structural analog studies suggest kinase/GPCR modulation
Oxatomide (3-[3-(4-Benzhydrylpiperazino)propyl]-1H-benzimidazol-2-one) C₂₈H₂₉N₅O 4-Benzhydryl, propyl-linked benzimidazol-2-one Histamine H1 receptor antagonist (antihistamine)
(4-Benzhydrylpiperazino)-(4-fluorophenyl)methanone C₂₄H₂₂FN₂O 4-Benzhydryl, 4-fluorophenyl ketone Bacterial Fatty Acid Synthetase I (Bact inhA) inhibitor
(4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone C₂₀H₂₁N₃O 4-Benzyl, indol-2-yl ketone Investigational compound; structural analog of kinase inhibitors
2-(4-Benzylpiperazin-1-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one C₂₃H₂₀FN₅OS 4-Benzyl, 7-(4-fluorophenyl), thieno-pyrimidinone scaffold Kinase inhibition (e.g., JAK/STAT pathways)
1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-phenylethanone C₂₅H₃₁N₃O 4-(1-Benzylpiperidin-4-yl), phenylethanone CNS-targeting agents (e.g., antipsychotic candidates)

Key Observations

Substituent Impact on Activity: Benzhydryl vs. Benzyl Groups: Benzhydryl-containing compounds (e.g., Oxatomide derivatives ) often exhibit strong receptor binding due to enhanced lipophilicity and steric bulk. In contrast, benzyl-substituted analogs (e.g., ) prioritize selective kinase or enzyme inhibition. Ketone vs. Heterocyclic Moieties: The 2-butyn-1-one group in the target compound contrasts with methanone-linked aryl groups (e.g., 4-fluorophenyl in ) or fused heterocycles (e.g., thieno-pyrimidinone in ). These differences influence solubility, metabolic stability, and target engagement.

Biological Target Diversity: Antihistaminic Activity: Oxatomide’s benzimidazol-2-one-propyl chain optimizes H1 receptor antagonism . Antibacterial Applications: Fluorophenyl or chlorophenyl ketones ( ) inhibit bacterial fatty acid synthesis, leveraging halogen interactions with enzymatic pockets. Kinase Modulation: Thieno-pyrimidinone and indol-2-yl derivatives ( ) are explored in oncology for kinase pathway disruption.

Pharmacokinetic Considerations :

  • The 2-butyn-1-one group may confer metabolic resistance compared to ester or amide linkages in other analogs. However, its reactivity could pose synthetic challenges or off-target effects.
  • Piperazine derivatives with bulky substituents (e.g., benzhydryl) often exhibit prolonged half-lives but may face bioavailability limitations .

Research Findings and Data Gaps

  • Comparative Efficacy: Fluorophenyl methanone derivatives ( ) show micromolar-range IC₅₀ values against Bact inhA, whereas Oxatomide’s H1 antagonism is well-documented in clinical settings .
  • Safety Profiles : Piperazine derivatives with benzhydryl groups (e.g., ) often require rigorous toxicity screening due to CNS penetration risks.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 1-(4-Benzhydrylpiperazino)-2-butyn-1-one, and how do reaction parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves condensation reactions between benzhydrylpiperazine and activated alkynyl intermediates. Key parameters include:

  • Catalysts : Palladium-based catalysts (e.g., Pd/C) for hydrogenation steps or copper catalysts for alkyne coupling reactions .

  • Solvent Systems : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency by stabilizing intermediates .

  • Temperature Control : Maintaining temperatures between 60–80°C optimizes reaction kinetics while minimizing side-product formation .

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures ≥95% purity .

    Example Reaction Conditions
    Catalyst: Pd/C (5% w/w)
    Solvent: Acetonitrile
    Temperature: 70°C
    Yield: 68–75%

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR verify the benzhydryl group (δ 7.2–7.4 ppm for aromatic protons) and the butyn-1-one carbonyl (δ 170–175 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 333.18 (C21_{21}H21_{21}N2_2O+^+) .
  • X-ray Crystallography : Resolves stereochemical details (e.g., piperazine ring conformation) with unit cell parameters (e.g., monoclinic system, space group P21_1/c) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .
  • Storage : Store at –20°C in airtight containers under inert gas (e.g., argon) to prevent degradation .
  • Waste Disposal : Neutralize with 10% acetic acid before incineration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?

  • Methodological Answer :

  • Standardize Assay Conditions : Use consistent cell lines (e.g., HEK-293 for receptor binding) and control for solvent effects (e.g., DMSO ≤0.1% v/v) .
  • Structural Analog Comparison : Compare activity with analogs (e.g., 1-(4-ethoxyphenyl) derivatives) to identify pharmacophore contributions .
  • Data Reprodubility : Validate findings across multiple labs using blinded protocols and shared reference samples .

Q. What computational strategies predict the interaction of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to GPCRs (e.g., serotonin receptors) with grid boxes centered on active sites .
  • QSAR Modeling : Apply Hammett constants to correlate electronic effects of substituents (e.g., benzhydryl groups) with activity .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions (310 K, 1 atm) .

Q. How do solvent polarity and pH influence the compound’s stability during long-term storage?

  • Methodological Answer :

  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring.

  • Polar Solvents : Ethanol/water mixtures (1:1) reduce hydrolysis of the butyn-1-one moiety .

  • pH Optimization : Buffered solutions (pH 6–7) minimize ketone degradation .

    Degradation Kinetics (pH 7.4, 25°C)
    Half-life: 18 months
    Major Degradant: Benzhydrylpiperazine

Data Contradiction Analysis

Q. Why do studies report varying IC50_{50} values for this compound’s enzyme inhibition?

  • Methodological Answer :

  • Enzyme Source Variability : Use recombinant enzymes (e.g., CYP3A4) instead of liver microsomes to eliminate batch differences .
  • Substrate Competition : Pre-incubate inhibitors with NADPH to account for cofactor binding kinetics .
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify outliers in multi-lab datasets .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.